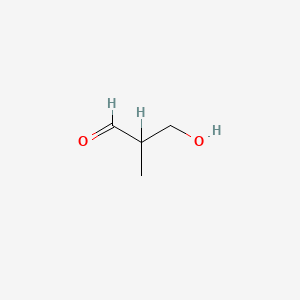

3-hydroxy-2-methylpropanal

Cat. No. B3052098

Key on ui cas rn:

38433-80-6

M. Wt: 88.11 g/mol

InChI Key: JTMCAHGCWBGWRV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04306087

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.

[Compound]

Name

HRh(CO)(PPh3)3

Quantity

0.6 mmol

Type

reactant

Reaction Step Three

Name

trans-1,2-bis(diphenylphosphinomethyl)cyclobutane

Quantity

0.525 mmol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C[C@@H]2CC[C@H]2CP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:59]([OH:62])[CH:60]=[CH2:61].[CH2:63]([OH:66])[CH2:64][CH3:65]>>[CH:59](=[O:62])[CH2:60][CH3:61].[CH3:65][CH:64]([CH2:59][OH:62])[CH:63]=[O:66].[OH:62][CH2:59][CH2:60][CH2:61][CH:63]=[O:66]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)O

|

Step Two

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

[Compound]

|

Name

|

HRh(CO)(PPh3)3

|

|

Quantity

|

0.6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

60 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

trans-1,2-bis(diphenylphosphinomethyl)cyclobutane

|

|

Quantity

|

0.525 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C[C@H]1[C@@H](CC1)CP(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0.035 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring at the rate of 40 ml/hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The atmosphere in the autoclave was thoroughly purged with nitrogen gas

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced into the autoclave

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the feed of allyl alcohol was terminated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was further continued for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The emergent gas was thoroughly guided into a toluene trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with dry ice-acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours

|

|

Duration

|

4 h

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C=O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCCC=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04306087

Procedure details

The autoclave was charged with 320 ml of a toluene solution containing 0.60 mmole of HRh(CO)(PPh3)3, 60 mmoles of triphenylphosphine and 0.525 mmole of trans-1,2-bis(diphenylphosphinomethyl)cyclobutane. The atmosphere in the autoclave was thoroughly purged with nitrogen gas and, then, with hydrogen/carbon monoxide (mol. ratio, 2:1) and the autoclave was heated to a constant temperature of 65° C. Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1) was introduced into the autoclave, and utilizing this gas, the internal pressure was controlled to 3.0 atmospheres (absolute pressure) and the flow rate of emergent gas to 20 Nl/hr. By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced under stirring at the rate of 40 ml/hr. over a period of 2 hours. After the feed of allyl alcohol was terminated, the reaction was further continued for 2 hours. The emergent gas was thoroughly guided into a toluene trap cooled with dry ice-acetone and the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap. The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours. Gas chromatographic analysis of the reaction mixture and of the liquid in the toluene trap showed that there was 0.035 mmole of unreacted allyl alcohol (% conversion of allyl alcohol=97%). The yields of propionaldehyde, n-propanol, 2-methyl-3-hydroxy-propionaldehyde and 4-hydroxybutyraldehyde were 0.080 mole, 0.034 mole, 0.114 mole and 0.856 mole, respectively.

[Compound]

Name

HRh(CO)(PPh3)3

Quantity

0.6 mmol

Type

reactant

Reaction Step Three

Name

trans-1,2-bis(diphenylphosphinomethyl)cyclobutane

Quantity

0.525 mmol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C[C@@H]2CC[C@H]2CP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:59]([OH:62])[CH:60]=[CH2:61].[CH2:63]([OH:66])[CH2:64][CH3:65]>>[CH:59](=[O:62])[CH2:60][CH3:61].[CH3:65][CH:64]([CH2:59][OH:62])[CH:63]=[O:66].[OH:62][CH2:59][CH2:60][CH2:61][CH:63]=[O:66]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)O

|

Step Two

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

[Compound]

|

Name

|

HRh(CO)(PPh3)3

|

|

Quantity

|

0.6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

60 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

trans-1,2-bis(diphenylphosphinomethyl)cyclobutane

|

|

Quantity

|

0.525 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C[C@H]1[C@@H](CC1)CP(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0.035 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring at the rate of 40 ml/hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The atmosphere in the autoclave was thoroughly purged with nitrogen gas

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, a gaseous mixture of hydrogen and carbon monoxide (mol. ratio, 2:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced into the autoclave

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

By means of a constant-speed pump, a total of 80 ml of allyl alcohol was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the feed of allyl alcohol was terminated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction was further continued for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The emergent gas was thoroughly guided into a toluene trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with dry ice-acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the accompanying allyl alcohol, propionaldehyde and other low-boiling products were thus collected in the above toluene trap

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The hydroformylation of allyl alcohol was thus conducted at constant pressure and temperature for 4 hours

|

|

Duration

|

4 h

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C=O)CO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCCC=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |